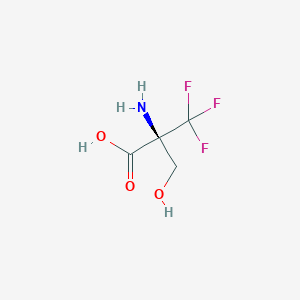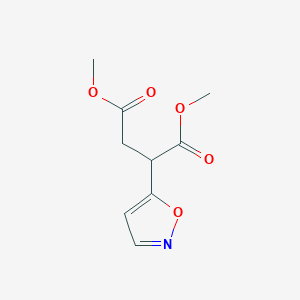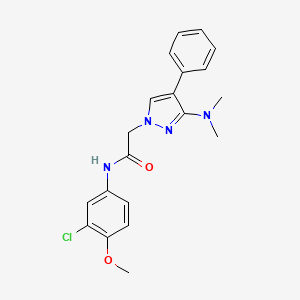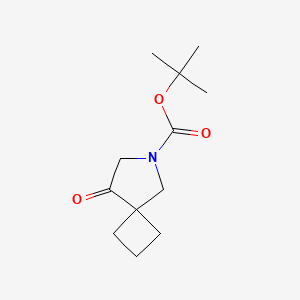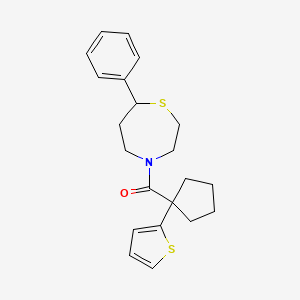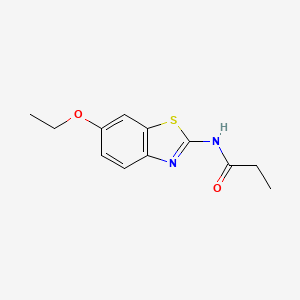
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
While specific synthesis methods for “N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” were not found, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Applications De Recherche Scientifique
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide and its derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic properties. Studies have shown that these compounds have sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with some demonstrating antimicrobial action (Zablotskaya et al., 2013).
Antimicrobial Activity
Several derivatives of N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide have been synthesized and found to possess significant antimicrobial activity. These compounds have shown notable activity against various bacteria and fungi species (Evren et al., 2020).
Enhancement of Physical Performance
Derivatives of 2-animo-6-ethoxybenzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been tested for their effect on physical work capacity in mice. These substances have shown to enhance physical performance in various tests (Цублова et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives, including those related to N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors offer stability and high inhibition efficiencies, suggesting their potential application in protecting materials against corrosion (Hu et al., 2016).
MMP Inhibition in Tissue Damage
Some benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been studied for their potential in inhibiting matrix metalloproteinases (MMPs) in tissue damage scenarios. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with certain derivatives demonstrating high activity in inhibiting MMP-9 (Incerti et al., 2018).
Luminescent Properties for White Light Emission
Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been explored for their luminescent properties. These compounds exhibit distinct emission regions, making them suitable for applications in white-light-emitting devices (Lu et al., 2017).
DPP-IV Inhibition for Type 2 Diabetes Treatment
Derivatives incorporating the 6-substituted benzothiazole group, related to N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent activity. These compounds are being considered for the treatment of type 2 diabetes (Nitta et al., 2008).
Propriétés
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFQIGFTUVFWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)
![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
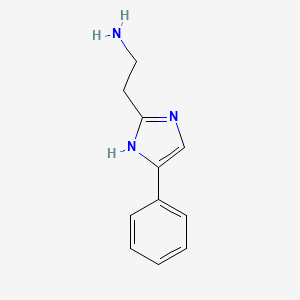
![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)
![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
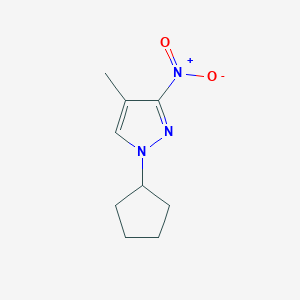
![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
